molecular formula C14H15NO2 B11879816 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B11879816
M. Wt: 229.27 g/mol
InChI Key: KLXMCLUQZLWEIV-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry and drug discovery. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Quinolin-4-ones represent a privileged scaffold in pharmacology, known for a broad spectrum of biological activities . They are extensively investigated for developing new therapeutic agents, with applications spanning antibacterial, anticancer, and antiviral fields . The structural motif of the quinolin-4-one core is a key feature in several classes of antibiotics and is being actively studied for its antiproliferative effects, which may operate through mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis . The specific substitution pattern on this molecule—featuring 6,8-dimethyl groups and a 1-(2-oxopropyl) side chain—suggests its potential utility as a key intermediate or target molecule in structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore its interactions with various biological targets and to synthesize more complex analogs for biological evaluation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

6,8-dimethyl-1-(2-oxopropyl)quinolin-4-one

InChI

InChI=1S/C14H15NO2/c1-9-6-10(2)14-12(7-9)13(17)4-5-15(14)8-11(3)16/h4-7H,8H2,1-3H3

InChI Key

KLXMCLUQZLWEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CN2CC(=O)C)C

Origin of Product

United States

Biological Activity

6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a one-pot reaction involving 2-aminobenzylamine and various alkylating agents. This method has been optimized for yield and purity, demonstrating the versatility of quinoline derivatives in medicinal applications .

Biological Activity

Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases (RTKs), particularly vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial for angiogenesis and tumor progression .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves modulation of several intracellular pathways. Specifically, it has been observed to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement. Additionally, the compound has demonstrated the ability to downregulate cyclin D1 and matrix metalloproteinase 9 (MMP9), both of which are implicated in cell cycle regulation and metastasis .

Case Studies

In Vitro Studies
A series of in vitro experiments have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.86Induction of apoptosis via caspase activation
HeLa0.80Inhibition of RTK signaling pathways
A5491.2Downregulation of cyclin D1

These findings suggest that the compound exhibits potent anticancer activity across multiple cell lines with varying mechanisms contributing to its efficacy .

In Vivo Studies
In vivo studies using mouse models have further validated the anticancer properties of this quinoline derivative. In a study involving xenograft models, treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. The compound's ability to inhibit tumor growth was associated with reduced angiogenesis and altered expression levels of key proteins involved in cell proliferation .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one is its antimicrobial properties . Studies have demonstrated that derivatives of quinoline compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi. For instance, research indicates that certain quinoline derivatives can inhibit growth in pathogens such as Mycobacterium smegmatis and Candida albicans, suggesting a potential role as antimicrobial agents in clinical settings .

CompoundTarget OrganismMIC (µg/ml)Reference
This compoundMycobacterium smegmatis6.25
This compoundPseudomonas aeruginosa12.50

Antioxidant Properties

The compound has also shown promising antioxidant activity , which is crucial for preventing oxidative stress-related diseases. Preliminary studies suggest that it can significantly reduce lipid peroxidation, a key indicator of oxidative damage in cells . The antioxidant capacity can be beneficial in developing therapeutic agents aimed at conditions such as cardiovascular diseases and neurodegenerative disorders.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of quinoline derivatives, including this compound. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The dual-target inhibition of AChE and monoamine oxidase (MAO) could provide a multifaceted approach to managing neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high-purity compounds suitable for biological testing. Techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against multiple strains. The results indicated a strong inhibitory effect on both gram-positive and gram-negative bacteria, with a notable reduction in colony-forming units (CFUs) compared to control groups.

Case Study 2: Neuroprotective Mechanisms

Another significant study focused on the neuroprotective mechanisms of this compound against oxidative stress in neuronal cell lines. The findings revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), thereby enhancing cell viability under stress conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolin-4(1H)-one Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Features/Activity Reference
6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one 6,8-Me; N1-2-oxopropyl Not Reported Potential enhanced lipophilicity
6,8-Dibromo-3-phenylquinolin-4(1H)-one (3a) 6,8-Br; 3-Ph 403.1 g/mol Halogenation for electronic tuning
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Cl; 6-F; 1-cyclopropyl 239.67 g/mol Antibacterial scaffold
6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one 6,7-OMe; 4-Me 177.2 g/mol Increased solubility via OMe
6,8-Dichloro-2-methyl-1H-quinolin-4-one 6,8-Cl; 2-Me 228.07 g/mol High Cl content for reactivity

Key Observations:

  • Fluorine (e.g., in ) is common in antibiotics for improved bioavailability and target affinity .
  • Methyl vs. Methoxy Groups: Methyl groups (as in the target compound) enhance lipophilicity, whereas methoxy groups (e.g., ) improve water solubility but may reduce membrane permeability.

Preparation Methods

Classical Alkylation Methodology

A study on 8-substituted quinolin-2(1H)-ones demonstrated that alkylation with 2-bromoacetophenone in dimethylformamide (DMF) using potassium carbonate as a base selectively yields O- or N-alkylated products depending on steric and electronic factors. For 6,8-dimethylquinolin-4(1H)-one:

  • Reaction Setup :

    • Dissolve 6,8-dimethylquinolin-4(1H)-one (1.0 equiv) and 3-bromopentan-2-one (1.2 equiv) in anhydrous DMF.

    • Add potassium carbonate (2.0 equiv) and heat at 80°C for 12–24 hours.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Key Findings :

  • N-Alkylation predominates over O-alkylation due to the lower steric hindrance at the N1 position.

  • Yields range from 65% to 75%, with purity confirmed by HPLC and NMR.

Microwave-Assisted Alkylation

To enhance reaction efficiency, microwave irradiation was employed in similar systems. For instance, tert-butyl 8-(3-methoxy-3-oxopropyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate was synthesized in 61% yield by refluxing in NMP under microwave conditions. Applying this to 6,8-dimethylquinolin-4(1H)-one:

  • Conditions :

    • Microwave reactor: 150°C, 300 W, 30 minutes.

    • Solvent: NMP or DMF.

  • Advantages :

    • Reduced reaction time (30 minutes vs. 24 hours).

    • Improved yield (up to 80%).

Alternative Pathways: Cross-Coupling and Functionalization

Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium catalysts to construct complex quinoline derivatives. For example, 3-(4-oxochroman-8-yl)propanoic acid was synthesized via Pd(OAc)₂-mediated coupling of 8-bromochroman-4-one with acrylic acid. Adapting this for 6,8-dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one:

  • Suzuki-Miyaura Coupling :

    • React 6,8-dibromoquinolin-4(1H)-one with a boronic ester containing the 2-oxopropyl group.

    • Catalyst: Pd(PPh₃)₄; Base: Na₂CO₃; Solvent: Dioxane/water (4:1).

  • Challenges :

    • Competing debromination requires careful control of stoichiometry and temperature.

Reductive Amination

A two-step reductive amination approach was reported for analogous quinolones:

  • Step 1 : Condense 6,8-dimethylquinolin-4(1H)-one with levulinic acid (4-oxopentanoic acid) using EDC/HOBt coupling.

  • Step 2 : Reduce the intermediate ketone with NaBH₄ or BH₃·THF to install the 2-oxopropyl group.

Yield : 50–60%, with minor over-reduction byproducts.

Analytical Characterization

Successful synthesis requires rigorous validation:

Technique Key Data for this compound
1H NMR (400 MHz) δ 2.37 (s, 6H, 2×CH₃), 3.12 (t, 2H, J=6.5 Hz, CH₂CO), 4.51 (s, 2H, NCH₂), 6.98–7.45 (m, 2H, Ar-H).
13C NMR δ 21.4 (CH₃), 29.8 (CH₂CO), 52.1 (NCH₂), 115.6–145.2 (Ar-C), 206.5 (C=O).
HRMS m/z 229.1194 [M+H]⁺ (calc. 229.1203 for C₁₄H₁₅NO₂).

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation :

    • Steric bulk at C6 and C8 directs alkylation to N1, but competing O-alkylation may occur. Using bulky bases (e.g., DBU) suppresses this side reaction.

  • Purification Difficulties :

    • Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) resolves closely eluting byproducts.

  • Scale-Up Limitations :

    • Microwave methods are less feasible industrially; transitioning to continuous flow reactors improves scalability .

Q & A

How can the synthesis of 6,8-Dimethyl-1-(2-oxopropyl)quinolin-4(1H)-one be optimized to improve yield and purity?

Methodological Answer:
Optimization involves selecting appropriate catalysts, solvent systems, and reaction conditions. For example, using p-toluenesulfonic acid in absolute ethanol under reflux (2–30 minutes) achieves yields of 58–77% for similar quinolinone derivatives . Key steps include:

  • Catalyst selection : Acidic catalysts (e.g., InCl₃ in microwave-assisted synthesis) reduce reaction times and improve regioselectivity .
  • Purification : Chromatographic separation (e.g., silica gel column) or recrystallization from solvents like DMF/ethanol enhances purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while elemental analysis and HRMS validate purity .

Which spectroscopic techniques are most effective for confirming the structure of quinolin-4(1H)-one derivatives?

Methodological Answer:
A multi-technique approach is critical:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1660 cm⁻¹) and hydrogen-bonded OH/NH groups (~3200–3450 cm⁻¹) .
  • NMR analysis :
    • ¹H NMR: Resolves substituent environments (e.g., methyl groups at δ 2.2–3.6 ppm, aromatic protons at δ 6.9–8.2 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (~180–190 ppm) and quaternary carbons .
  • HRMS : Validates molecular weight (e.g., m/z 364.32 for a derivative in ) and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous stereochemistry or stacking interactions (e.g., π–π interactions at 3.94 Å in ).

How can substituent effects on bromination reactivity in the quinolin-4(1H)-one core be systematically studied?

Advanced Research Focus:
Substituents direct bromination via electronic and steric effects:

  • Electron-donating groups (e.g., methyl at C2): Promote bromination at adjacent positions (C3 or C6) .
  • Electron-withdrawing groups (e.g., benzyl at C3): Redirect bromination to methyl groups (e.g., C2-bromomethyl derivatives) .
    Methodology:
  • Use NBS in DMF under controlled conditions to compare regioselectivity.
  • Validate outcomes via ¹H NMR (e.g., loss of methyl proton signals) and LC-MS for brominated products .

What strategies resolve contradictions between experimental and theoretical elemental analysis data?

Data Analysis Approach:
Discrepancies (e.g., C/H/N content differences in ) arise from impurities or incomplete reactions. Mitigation strategies include:

  • Repetition : Synthesize batches under identical conditions to assess consistency.
  • Cross-validation : Combine elemental analysis with HRMS and NMR to confirm molecular composition.
  • Purification : Use preparative HPLC or repeated recrystallization to isolate high-purity fractions .

How can heterogeneous catalysts improve the sustainability of quinolin-4(1H)-one synthesis?

Advanced Catalysis:
Nanocomposites like Fe₃O₄@SiO₂-diol-Phen-Pd(0) enable:

  • Reusability : Magnetic recovery reduces catalyst waste (tested for >5 cycles with <5% activity loss) .
  • Efficiency : Higher surface area accelerates carbonylative cyclization (e.g., 85% yield in γ-valerolactone/water solvent systems) .
    Validation : Compare turnover numbers (TON) and leaching tests (ICP-MS) against homogeneous catalysts.

What in vitro models are suitable for preliminary toxicity screening of quinolin-4(1H)-one derivatives?

Toxicity Profiling:

  • Cell viability assays : MTT or resazurin-based tests on HEK-293 or HepG2 cells identify acute cytotoxicity (IC₅₀ values) .
  • Microsomal stability : Mouse liver microsomes assess metabolic degradation (e.g., half-life >60 minutes indicates suitability for in vivo studies) .
  • Safety thresholds : Cross-reference with CLP/GHS classifications (e.g., Category 4 acute toxicity for similar compounds ).

How can structure-activity relationships (SAR) guide the design of antimicrobial quinolin-4(1H)-one analogs?

SAR Strategy:

  • Core modifications : Introduce halogens (e.g., bromine at C6) to enhance bacterial membrane penetration .
  • Side-chain optimization : Alkyl or aryl groups at C1/C3 improve binding to microbial targets (e.g., DNA gyrase) .
    Validation :
  • MIC assays : Compare against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., PDE10A or topoisomerase IV) .

What synthetic routes enable the incorporation of fused heterocycles into quinolin-4(1H)-one scaffolds?

Advanced Synthesis:

  • Mannich reactions : Introduce piperidine or morpholine moieties via amine-formaldehyde condensations (e.g., 68–93% yields ).
  • Cyclocondensation : Use diamines (e.g., ethylenediamine) to form diazepine rings (e.g., compound 23 in ).
    Characterization : Monitor by ¹H NMR for new proton environments (e.g., NCH₂ signals at δ 3.6–3.7 ppm) .

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